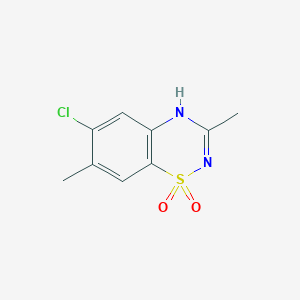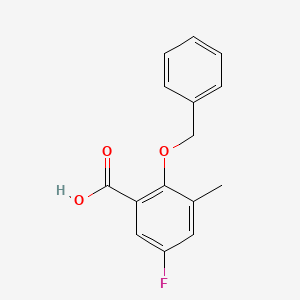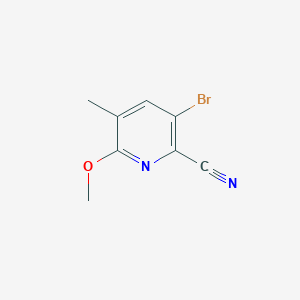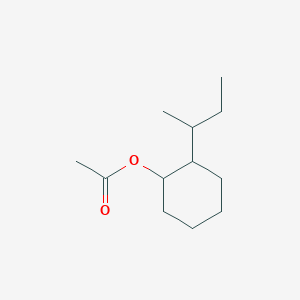
1-Acetoxy-2-sec-butylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-2-sec-butylcyclohexane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where the hydroxyl group is replaced by an acetoxy group, and a secondary butyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-sec-butylcyclohexane can be synthesized through the esterification of 2-sec-butylcyclohexanol with acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetoxy-2-sec-butylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-sec-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetoxy group can yield 2-sec-butylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the acetoxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: 2-sec-butylcyclohexanone
Reduction: 2-sec-butylcyclohexanol
Substitution: 2-sec-butylcyclohexyl methoxy
Applications De Recherche Scientifique
1-Acetoxy-2-sec-butylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of 1-Acetoxy-2-sec-butylcyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological systems. The secondary butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
1-Acetoxy-2-sec-butylcyclohexane can be compared with other similar compounds, such as:
- **1-Acetoxy-2-tert-butylcyclo
1-Acetoxy-2-methylcyclohexane: This compound has a methyl group instead of a secondary butyl group, resulting in different steric and electronic properties.
Propriétés
Numéro CAS |
91-54-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2-butan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-4-9(2)11-7-5-6-8-12(11)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
Clé InChI |
RVFASPCXUXXXDL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CCCCC1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


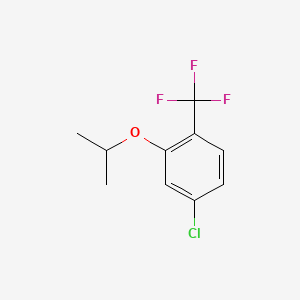
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
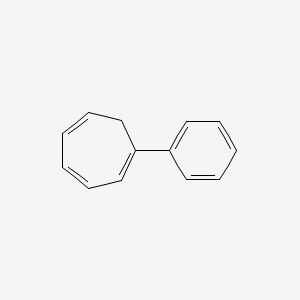
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
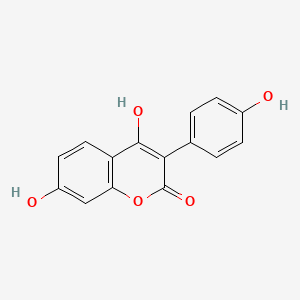
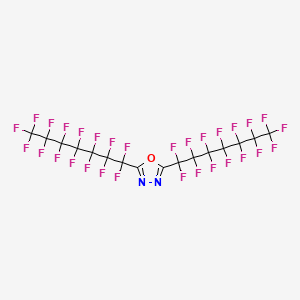

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
